2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline
Overview
Description
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoxaline family, which is known for its diverse biological activities. With its unique structure and properties, this compound can be utilized in various fields such as pharmaceuticals, organic electronics, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline typically involves the reaction of 2,3-diaminotoluene with benzoyl chloride and phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the quinoxaline ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or phenyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating and the use of a solvent such as acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out at room temperature or under mild heating in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux conditions in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted quinoxaline derivatives with different functional groups
Scientific Research Applications
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells. It can also inhibit the activity of enzymes involved in the replication of viruses and bacteria, making it an effective antimicrobial agent. The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied.
Comparison with Similar Compounds
2-Benzoyl-3-phenyl-6,7-dimethylquinoxaline can be compared with other similar compounds in the quinoxaline family, such as:
2-Phenylquinoxaline: Lacks the benzoyl and dimethyl groups, which may result in different biological activities and chemical reactivity.
6,7-Dimethylquinoxaline:
2-Benzoylquinoxaline: Lacks the phenyl and dimethyl groups, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.
Properties
IUPAC Name |
(6,7-dimethyl-3-phenylquinoxalin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-15-13-19-20(14-16(15)2)25-22(23(26)18-11-7-4-8-12-18)21(24-19)17-9-5-3-6-10-17/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOJQLWBDLGCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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